molecular formula C8H23NSi2 B102557 1,3-Diethyl-1,1,3,3-tetramethyldisilazane CAS No. 17882-94-9

1,3-Diethyl-1,1,3,3-tetramethyldisilazane

Cat. No.: B102557
CAS No.: 17882-94-9
M. Wt: 189.45 g/mol
InChI Key: MHRNQQUEUYMEEH-UHFFFAOYSA-N
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Description

1,3-Diethyl-1,1,3,3-tetramethyldisilazane: is an organosilicon compound with the molecular formula C8H23NSi2 and a molecular weight of 189.45 g/mol . It is a colorless liquid with a boiling point of 37-39°C at 0.2 mmHg and a density of 0.817 g/mL at 25°C . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

1,3-Diethyl-1,1,3,3-tetramethyldisilazane has a wide range of applications in scientific research:

Mechanism of Action

The formation of DMSA may have two different contributing routes, i.e., a concerted one at lower temperatures of 900-1500 °C and a stepwise one at higher temperatures of 2100-2400 °C .

Safety and Hazards

1,3-Diethyl-1,1,3,3-tetramethyldisilazane is classified as a flammable liquid (H226) and causes severe skin burns and eye damage (H314). Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces (P210), keeping the container tightly closed (P233), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin (or hair): removing all contaminated clothing and rinsing skin with water or showering (P303 + P361 + P353) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Diethyl-1,1,3,3-tetramethyldisilazane can be synthesized through the reaction of 1,1,3,3-tetramethyldisilazane with diethylamine under controlled conditions . The reaction typically involves the use of a solvent such as toluene and a catalyst like platinum to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to maximize yield and efficiency . The use of advanced purification techniques, such as distillation and chromatography , ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,3-Diethyl-1,1,3,3-tetramethyldisilazane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 1,3-Diethyl-1,1,3,3-tetramethyldisilazane is unique due to its diethyl groups , which enhance its reactivity and stability compared to similar compounds. The presence of these groups allows for more versatile applications in various fields, making it a valuable compound in scientific research and industrial processes .

Properties

IUPAC Name

[[[ethyl(dimethyl)silyl]amino]-dimethylsilyl]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H23NSi2/c1-7-10(3,4)9-11(5,6)8-2/h9H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRNQQUEUYMEEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](C)(C)N[Si](C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H23NSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170550
Record name 1,3-Diethyl-1,1,3,3-tetramethyldisilazane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17882-94-9
Record name 1-Ethyl-N-(ethyldimethylsilyl)-1,1-dimethylsilanamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethyl-1,1,3,3-tetramethyldisilazane
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Record name 1,3-Diethyl-1,1,3,3-tetramethyldisilazane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Diethyl-1,1,3,3-tetramethyldisilazane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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